molecular formula C29H20N2O5 B11693413 (3E)-1-(3-acetylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(3-acetylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11693413
M. Wt: 476.5 g/mol
InChI Key: FXHNFBNLZXCQMV-HAVVHWLPSA-N
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Description

The compound (3E)-1-(3-ACETYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structural components It features an acetylphenyl group, a nitrophenyl-furan moiety, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(3-ACETYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Dihydropyrrolone Core: This step involves the condensation of an appropriate amine with a diketone under reflux conditions.

    Final Assembly: The acetylphenyl and nitrophenyl-furan groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(3-ACETYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Aminated Derivatives: Formed through reduction of the nitro group.

    Oxidized Products: Formed through oxidation of the aromatic rings.

    Substituted Aromatics: Formed through electrophilic substitution reactions.

Scientific Research Applications

(3E)-1-(3-ACETYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (3E)-1-(3-ACETYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitrophenyl-furan moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-(3-ACETYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C29H20N2O5

Molecular Weight

476.5 g/mol

IUPAC Name

(3E)-1-(3-acetylphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C29H20N2O5/c1-19(32)22-8-5-9-25(16-22)30-27(20-6-3-2-4-7-20)18-23(29(30)33)17-26-14-15-28(36-26)21-10-12-24(13-11-21)31(34)35/h2-18H,1H3/b23-17+

InChI Key

FXHNFBNLZXCQMV-HAVVHWLPSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5

Origin of Product

United States

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